3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea
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Overview
Description
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea is a complex organic compound known for its unique chemical structure and properties. This compound features a phenylurea backbone with a distinctive (Z)-2-amino-1,2-dicyanoethenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea typically involves the reaction of (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with an alkoxyamine. This reaction proceeds under specific conditions, such as the presence of ethanolic NaOH solution, which facilitates the cyclization to the corresponding 5-amino-4-cyanoimidazoles . Another method involves using ethyl acetate and DBU as a base, leading to a pyrimidine structure .
Chemical Reactions Analysis
Types of Reactions: 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea undergoes various chemical reactions, including:
Cyclization: The compound can cyclize to form imidazoles or pyrimidines under different conditions.
Substitution Reactions: The presence of amino and cyano groups allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Ethanolic NaOH Solution: Used for cyclization to imidazoles.
Ethyl Acetate and DBU: Used for cyclization to pyrimidines.
Major Products:
Imidazoles: Formed under basic conditions with ethanolic NaOH.
Pyrimidines: Formed under conditions with ethyl acetate and DBU.
Scientific Research Applications
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. The presence of amino and cyano groups plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
(Z)-N-(2-amino-1,2-dicyanovinyl)formamide O-alkyloximes: These compounds share a similar backbone and undergo cyclization to form imidazoles and pyrimidines.
Azo Dye Derivatives: These compounds also feature cyano and amino groups, allowing for similar chemical reactions.
Uniqueness: 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea stands out due to its phenylurea backbone combined with the (Z)-2-amino-1,2-dicyanoethenyl group, providing unique chemical properties and reactivity.
Properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-6-9(14)10(7-13)16-11(17)15-8-4-2-1-3-5-8/h1-5H,14H2,(H2,15,16,17)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAYXSOGFOWMON-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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